Amelubant

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Amelubant is a long-acting oral Leukotriene B4 (LTB4) receptor antagonist. Amelubant is a prodrug which is metabolized by ubiquitous esterases to BIIL 260 and its glucuronidated metabolite BIIL 315.14. BIIL 260 and BIIL 315.14 interact directly with the LTB4 receptors. LTB4 is a chemotactic factor for immune cells and potentiates the immune response. The G-protein coupled receptors BLT1, (high affinity for LTB4, expressed in most leukocytes) and BLT2 (low affinity for LTB4) are responsible for mediating LTB4's effects. |

|---|---|

CAS-Nummer |

346735-24-8 |

Molekularformel |

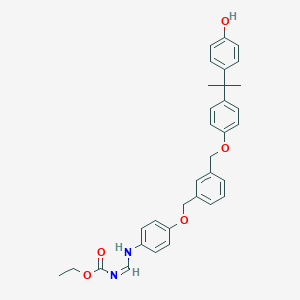

C33H34N2O5 |

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

ethyl N-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidoyl]carbamate |

InChI |

InChI=1S/C33H34N2O5/c1-4-38-32(37)35-31(34)25-8-16-29(17-9-25)39-21-23-6-5-7-24(20-23)22-40-30-18-12-27(13-19-30)33(2,3)26-10-14-28(36)15-11-26/h5-20,36H,4,21-22H2,1-3H3,(H2,34,35,37) |

InChI-Schlüssel |

SBVYURPQULDJTI-UHFFFAOYSA-N |

Isomerische SMILES |

CCOC(=O)/N=C\NC1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |

Kanonische SMILES |

CCOC(=O)NC(=N)C1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amelubant; BIIL-284; BIIL-284-BS; BIIL-284BS. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BIIL 260 and BIIL 315: The Active Metabolites of Amelubant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIIL 260 and BIIL 315, the active metabolites of the potent leukotriene B4 (LTB4) receptor antagonist, Amelubant (BIIL 284). This document details their pharmacological properties, the metabolic pathway of the parent prodrug, and the experimental methodologies used for their characterization.

Introduction

This compound (BIIL 284) is a prodrug developed as a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] LTB4 is a powerful lipid mediator involved in inflammatory responses, acting as a potent chemoattractant for neutrophils and other leukocytes.[4][5] By blocking the LTB4 receptor, this compound and its active metabolites represent a therapeutic strategy for managing inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. This compound itself has negligible affinity for the LTB4 receptor but is rapidly converted in vivo to its active forms, BIIL 260 and its glucuronidated metabolite, BIIL 315. BIIL 315 is the predominant active metabolite found in human plasma following oral administration of this compound.

Metabolic Pathway of this compound

This compound undergoes a two-step metabolic conversion to its active forms. This process is initiated by ubiquitous esterases, followed by glucuronidation.

Following oral administration, this compound is metabolized to BIIL 260, which is subsequently converted to BIIL 315. BIIL 315 is the primary active metabolite circulating in the plasma and has a reported terminal half-life of approximately 13 hours in humans.

Pharmacological Activity

Both BIIL 260 and BIIL 315 are potent, reversible, and competitive antagonists of the LTB4 receptor. They exhibit high binding affinity to the receptor on human neutrophils and effectively inhibit LTB4-induced cellular responses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active metabolites.

Table 1: LTB4 Receptor Binding Affinity

| Compound | Ki (nM) - Isolated Human Neutrophil Membranes | Ki (nM) - Vital Human Neutrophilic Granulocytes |

| This compound (BIIL 284) | 230 | 221 |

| BIIL 260 | 1.7 | ~1 |

| BIIL 315 | 1.9 | ~1 |

Table 2: Inhibition of LTB4-Induced Intracellular Calcium Release in Human Neutrophils

| Compound | IC50 (nM) |

| BIIL 260 | 0.82 |

| BIIL 315 | 0.75 |

Table 3: In Vivo Efficacy of this compound (BIIL 284) in Animal Models

| Model | Species | ED50 (mg/kg, p.o.) |

| LTB4-induced ear inflammation | Mouse | 0.008 |

| LTB4-induced transdermal chemotaxis | Guinea Pig | 0.03 |

| LTB4-induced neutropenia | Monkey | 0.004 |

| LTB4-induced Mac-1 expression | Monkey | 0.05 |

LTB4 Receptor Signaling Pathway

BIIL 260 and BIIL 315 exert their anti-inflammatory effects by blocking the LTB4 signaling pathway. LTB4 binds to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2. The binding of LTB4 to these receptors initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Experimental Protocols

The characterization of BIIL 260 and BIIL 315 involved several key in vitro and in vivo experiments.

Experimental Workflow for Metabolite Characterization

The general workflow for identifying and characterizing the active metabolites of this compound is outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds to the LTB4 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from human neutrophils or cells overexpressing the LTB4 receptor.

-

Assay Conditions: The assay is typically performed in a buffer containing a fixed concentration of a radiolabeled LTB4 ligand (e.g., [3H]LTB4) and varying concentrations of the unlabeled test compound (this compound, BIIL 260, or BIIL 315).

-

Incubation: The mixture is incubated to allow for competitive binding to the receptor.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of the test compounds to inhibit LTB4-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Loading: Human neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Compound Incubation: The loaded cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of LTB4.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer.

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of the test compound.

In Vivo LTB4-Induced Mouse Ear Inflammation Model

Objective: To assess the in vivo efficacy of the prodrug this compound in an animal model of inflammation.

Methodology:

-

Drug Administration: Mice are orally administered with various doses of this compound or a vehicle control.

-

Inflammation Induction: After a specified time, a solution of LTB4 is topically applied to one ear to induce inflammation, while the other ear receives a control solution.

-

Assessment of Inflammation: The inflammatory response is quantified by measuring the increase in ear thickness or by histological analysis of tissue sections to assess edema and neutrophil infiltration.

-

Data Analysis: The ED50 value (the dose that produces 50% of the maximal inhibitory effect) is calculated.

Conclusion

BIIL 260 and BIIL 315 are the potent, active metabolites of the prodrug this compound, responsible for its LTB4 receptor antagonist activity. A thorough understanding of the metabolic conversion of this compound and the pharmacological profiles of BIIL 260 and BIIL 315 is crucial for the continued research and development of this class of anti-inflammatory agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of these and other LTB4 receptor antagonists.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]

Amelubant: A Technical Guide to a Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amelubant (BIIL 284) is a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptor. It functions as a prodrug, undergoing in vivo conversion to its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. These metabolites exhibit high affinity for the BLT1 and BLT2 receptors, thereby inhibiting the pro-inflammatory effects of LTB4. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of inflammatory responses, primarily by acting as a powerful chemoattractant for neutrophils and other leukocytes. LTB4 exerts its effects through two G-protein coupled receptors, the high-affinity BLT1 receptor, predominantly expressed on leukocytes, and the low-affinity BLT2 receptor, which has a broader expression pattern. The LTB4/BLT1 signaling axis is implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, cystic fibrosis, asthma, and chronic obstructive pulmonary disease (COPD).

This compound was developed as a selective antagonist of LTB4 receptors with the therapeutic goal of mitigating LTB4-driven inflammation. This document details the pharmacological profile of this compound, summarizing key preclinical and clinical findings.

Chemical Properties and Mechanism of Action

This compound is a prodrug that is rapidly metabolized by ubiquitous esterases to its active metabolite, BIIL 260. BIIL 260 is further converted to its glucuronidated form, BIIL 315, which is the predominant active metabolite found in human plasma following oral administration.[1] Both BIIL 260 and BIIL 315 are potent and competitive antagonists of the LTB4 receptors.[2]

Chemical Structure of this compound (BIIL 284)

-

Chemical Formula: C33H34N2O5

-

Molecular Weight: 538.64 g/mol

Mechanism of LTB4 Receptor Antagonism

The active metabolites of this compound, BIIL 260 and BIIL 315, competitively bind to the BLT1 and BLT2 receptors, preventing the binding of the endogenous ligand LTB4. This blockade inhibits the downstream signaling cascades initiated by LTB4, thereby reducing the recruitment and activation of inflammatory cells.

Leukotriene B4 (LTB4) Signaling Pathway

The binding of LTB4 to its G-protein coupled receptors, primarily BLT1 on neutrophils, initiates a cascade of intracellular signaling events. This process is crucial for chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The signaling pathway is initiated by the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.

Caption: LTB4 Signaling Pathway through the BLT1 Receptor.

Quantitative Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its active metabolites.

Table 1: In Vitro Activity of this compound and its Metabolites

| Compound | Target | Assay | Species | Ki (nM) | IC50 (nM) | Reference |

| This compound (BIIL 284) | LTB4 Receptor | Radioligand Binding | Human | >10,000 | - | [2] |

| BIIL 260 | LTB4 Receptor | Radioligand Binding | Human | 1.7 | - | [2] |

| BIIL 315 | LTB4 Receptor | Radioligand Binding | Human | 1.9 | - | [2] |

| BIIL 260 | LTB4-induced Ca2+ mobilization | Functional Assay | Human | - | 0.82 | |

| BIIL 315 | LTB4-induced Ca2+ mobilization | Functional Assay | Human | - | 0.75 |

Table 2: In Vivo Efficacy of this compound (BIIL 284)

| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |

| LTB4-induced ear inflammation | Mouse | Inhibition of edema | Oral | 0.008 | |

| LTB4-induced transdermal chemotaxis | Guinea Pig | Inhibition of neutrophil migration | Oral | 0.03 | |

| LTB4-induced neutropenia | Monkey | Inhibition of neutropenia | Oral | 0.004 | |

| LTB4-induced Mac-1 expression | Monkey | Inhibition of Mac-1 upregulation | Oral | 0.05 |

Table 3: Summary of this compound Clinical Trial Results

| Indication | Phase | Primary Endpoint | Key Findings | Reference |

| Rheumatoid Arthritis | II | ACR20 Response | No statistically significant difference compared to placebo. | |

| Cystic Fibrosis | II | Change in FEV1 and incidence of pulmonary exacerbations | Trial terminated early due to a significant increase in pulmonary-related serious adverse events in adults. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.

LTB4-Induced Mouse Ear Inflammation Model

This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit LTB4-induced ear edema.

Materials:

-

Male BALB/c mice (20-25 g)

-

Leukotriene B4 (LTB4)

-

This compound (BIIL 284) or other test compounds

-

Vehicle (e.g., 0.5% methylcellulose)

-

Acetone

-

Micrometer caliper

Procedure:

-

Administer this compound or vehicle orally to groups of mice.

-

After a specified pretreatment time (e.g., 1 hour), lightly anesthetize the mice.

-

Apply a solution of LTB4 in acetone to the inner and outer surfaces of one ear. Apply acetone alone to the contralateral ear as a control.

-

At a predetermined time after LTB4 application (e.g., 2 hours), measure the thickness of both ears using a micrometer caliper.

-

The increase in ear thickness (edema) is calculated as the difference between the thickness of the LTB4-treated ear and the vehicle-treated ear.

-

The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

Caption: Workflow for the LTB4-Induced Mouse Ear Inflammation Assay.

In Vivo Neutrophil Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the migration of neutrophils to a site of inflammation in a living organism.

Materials:

-

Male guinea pigs (300-350 g)

-

Leukotriene B4 (LTB4)

-

This compound (BIIL 284) or other test compounds

-

Vehicle

-

Saline

-

Skin abrasion tool

-

Collection chambers

-

Hank's Balanced Salt Solution (HBSS)

-

Cell counter

Procedure:

-

Administer this compound or vehicle orally to groups of guinea pigs.

-

After a specified pretreatment time, anesthetize the animals and gently shave the dorsal skin.

-

Create shallow abrasions on the skin.

-

Place collection chambers over the abraded areas.

-

Fill the chambers with a solution of LTB4 in saline or saline alone (control).

-

After a defined incubation period (e.g., 4 hours), collect the fluid from the chambers.

-

Centrifuge the collected fluid to pellet the migrated cells.

-

Resuspend the cell pellet in HBSS and count the number of neutrophils using a cell counter.

-

The inhibition of neutrophil migration is calculated by comparing the number of neutrophils in the drug-treated group to the vehicle-treated group.

Clinical Development and Discontinuation

This compound underwent Phase I and Phase II clinical trials for several inflammatory conditions.

Rheumatoid Arthritis

A Phase II clinical trial in patients with active rheumatoid arthritis evaluated the efficacy and safety of this compound. The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20). The study found no statistically significant difference in ACR20 response rates between the this compound-treated groups and the placebo group.

Cystic Fibrosis

A Phase II trial was conducted to assess the efficacy and safety of this compound in patients with cystic fibrosis, a disease characterized by chronic airway inflammation and neutrophil infiltration. The co-primary endpoints were the change in forced expiratory volume in one second (FEV1) and the incidence of pulmonary exacerbations. The trial was prematurely terminated due to a statistically significant increase in pulmonary-related serious adverse events, including an increased incidence of pulmonary exacerbations, in adult patients receiving this compound compared to placebo.

The discontinuation of the clinical development of this compound for these indications highlights the complexities of targeting inflammatory pathways and the challenges of translating preclinical efficacy into clinical benefit.

Caption: Clinical Development Timeline of this compound.

Conclusion

This compound is a potent LTB4 receptor antagonist that demonstrated significant efficacy in preclinical models of inflammation. However, its clinical development was halted due to a lack of efficacy in rheumatoid arthritis and safety concerns in patients with cystic fibrosis. The story of this compound underscores the critical importance of the LTB4 signaling pathway in inflammation and provides valuable lessons for the development of future anti-inflammatory therapeutics. The detailed data and experimental protocols presented in this guide offer a comprehensive resource for researchers continuing to explore the therapeutic potential of targeting the LTB4 pathway.

References

The Discovery and Synthesis of Amelubant (BIIL 284): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amelubant (BIIL 284) is a potent and orally active antagonist of the leukotriene B4 (LTB4) receptor, which was developed as a potential treatment for inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological characterization of this compound. Detailed experimental protocols for key assays and a summary of its clinical development are also presented.

Introduction: The Role of Leukotriene B4 in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response by acting as a powerful chemoattractant for neutrophils and other leukocytes.[1][2] LTB4 exerts its effects through two G-protein coupled receptors, BLT1 and BLT2. The BLT1 receptor is a high-affinity receptor primarily expressed on leukocytes, making it a key target for anti-inflammatory therapies. By blocking the action of LTB4 at its receptor, it is possible to inhibit the recruitment and activation of inflammatory cells, thereby reducing the inflammatory cascade. This understanding formed the rationale for the development of LTB4 receptor antagonists like this compound for the treatment of various inflammatory conditions, including rheumatoid arthritis and cystic fibrosis.[2]

Discovery of this compound (BIIL 284)

The discovery of this compound stemmed from a focused drug discovery program aimed at identifying potent and selective antagonists of the LTB4 receptor. The development process involved the synthesis and screening of a library of compounds for their ability to inhibit LTB4 binding and functional activity.

Lead Identification and Optimization

While the specific lead optimization cascade for this compound is not extensively detailed in the public domain, the core strategy involved identifying a chemical scaffold with a good affinity for the LTB4 receptor and then modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. This compound was designed as a prodrug to improve its oral bioavailability.[1]

The Prodrug Strategy

This compound (BIIL 284) itself has a negligible affinity for the LTB4 receptor.[1] It is a prodrug that is rapidly metabolized in the body by ubiquitous esterases into its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. This conversion is crucial for its pharmacological activity.

Chemical Synthesis of this compound (BIIL 284)

A detailed, step-by-step synthesis of this compound (BIIL 284) is not publicly available in peer-reviewed journals. Pharmaceutical companies typically protect the specific details of their synthesis processes through patents. The chemical structure of this compound is N-(4-(5-(3-((tert-butoxycarbonyl)amino)propyl)-2-methoxyphenoxy)benzyl)-N-methyl-2-oxobutanamide. The synthesis would likely involve a multi-step process, including the formation of the diphenyl ether linkage, introduction of the aminopropyl side chain, and final coupling with the N-methyl-2-oxobutanamide moiety. Researchers interested in the specific synthesis would need to consult the relevant patents filed by Boehringer Ingelheim.

Mechanism of Action

This compound's mechanism of action is centered on the competitive antagonism of the LTB4 receptor by its active metabolites.

Metabolic Activation

Upon oral administration, this compound is absorbed and quickly converted to its active metabolites, BIIL 260 and BIIL 315.

LTB4 Receptor Antagonism

BIIL 260 and BIIL 315 are potent and competitive antagonists of the BLT1 receptor. They bind to the receptor with high affinity, preventing the binding of the endogenous ligand, LTB4. This blockade inhibits the downstream signaling pathways initiated by LTB4.

Signaling Pathway

The following diagram illustrates the LTB4 signaling pathway and the point of intervention by this compound's active metabolites.

Pharmacological Properties

The pharmacological profile of this compound and its active metabolites has been extensively characterized through in vitro and in vivo studies.

In Vitro Pharmacology

The following table summarizes the in vitro activity of this compound and its metabolites.

| Compound | Assay | Species | Cell/Membrane Preparation | Value |

| This compound (BIIL 284) | LTB4 Receptor Binding (Ki) | Human | Neutrophil Membranes | >1000 nM |

| BIIL 260 | LTB4 Receptor Binding (Ki) | Human | Neutrophil Membranes | 1.1 nM |

| BIIL 315 | LTB4 Receptor Binding (Ki) | Human | Neutrophil Membranes | 1.9 nM |

| BIIL 260 | LTB4-induced Ca2+ mobilization (IC50) | Human | Neutrophils | 0.82 nM |

| BIIL 315 | LTB4-induced Ca2+ mobilization (IC50) | Human | Neutrophils | 0.75 nM |

In Vivo Pharmacology

The in vivo efficacy of orally administered this compound has been demonstrated in various animal models of inflammation.

| Model | Species | Endpoint | ED50 |

| LTB4-induced Ear Inflammation | Mouse | Inhibition of Edema | 0.008 mg/kg |

| LTB4-induced Neutropenia | Monkey | Inhibition of Neutrophil Decrease | 0.004 mg/kg |

| LTB4-induced Mac-1 Expression | Monkey | Inhibition of Mac-1 Upregulation | 0.05 mg/kg |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of this compound.

LTB4 Receptor Binding Assay

Objective: To determine the binding affinity of compounds to the LTB4 receptor.

Protocol:

-

Membrane Preparation: Human neutrophil membranes are prepared from isolated human neutrophils.

-

Binding Reaction: Membranes are incubated with a radiolabeled LTB4 ligand (e.g., [3H]LTB4) in the presence of varying concentrations of the test compound.

-

Incubation: The reaction is incubated to allow for binding equilibrium to be reached.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of compounds by assessing their ability to inhibit LTB4-induced intracellular calcium release.

Protocol:

-

Cell Preparation: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of LTB4.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence plate reader.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of the LTB4 response against the concentration of the test compound.

LTB4-Induced Mouse Ear Inflammation Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered compounds.

Protocol:

-

Compound Administration: Test compounds are administered orally to mice at various doses.

-

Inflammation Induction: After a specified period, a solution of LTB4 in a suitable vehicle is topically applied to one ear of each mouse. The contralateral ear receives the vehicle alone as a control.

-

Edema Measurement: After a set time, the thickness of both ears is measured using a digital micrometer. The difference in thickness between the LTB4-treated and vehicle-treated ears is calculated as a measure of edema.

-

Data Analysis: The ED50 value (the dose of the compound that causes 50% inhibition of the inflammatory response) is calculated.

The following diagram illustrates the workflow for the in vivo mouse ear inflammation model.

Clinical Development and Outcomes

This compound underwent clinical trials for several inflammatory conditions.

Rheumatoid Arthritis

A Phase II clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis. The study involved three different oral doses of BIIL 284 (5, 25, and 75 mg once daily) compared to placebo over a 3-month period. While a higher percentage of patients in the 25 mg and 75 mg groups achieved an ACR20 response compared to placebo, the differences were not statistically significant. The treatment was found to be safe and well-tolerated. The modest clinical efficacy observed in this trial suggested that LTB4 may not be a major contributor to the inflammatory process in established rheumatoid arthritis.

Cystic Fibrosis

A Phase II clinical trial of this compound in patients with cystic fibrosis was prematurely terminated. The trial was halted due to an observed increase in the rate of pulmonary-related adverse events, including pulmonary exacerbations, in the this compound-treated group compared to the placebo group. This unexpected outcome highlighted the complex role of LTB4-mediated inflammation in the context of chronic bacterial infections characteristic of cystic fibrosis, suggesting that potent suppression of the neutrophil response could be detrimental in this patient population.

Conclusion

This compound (BIIL 284) is a potent and selective LTB4 receptor antagonist that demonstrated significant anti-inflammatory activity in preclinical models. Its development as a prodrug with highly active metabolites represented a sound pharmacological strategy. However, the clinical trial results in rheumatoid arthritis and cystic fibrosis underscore the challenges of translating preclinical efficacy into clinical benefit. The findings from the this compound clinical program have provided valuable insights into the role of LTB4 in different human inflammatory diseases and serve as an important case study for the development of targeted anti-inflammatory therapies.

References

An In-Depth Technical Guide to the Structural Activity Relationship of Amelubant Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelubant (BIIL 284) is a potent and long-acting oral antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory responses. As a prodrug, this compound itself exhibits negligible binding to the LTB4 receptor. However, upon oral administration, it is rapidly metabolized by ubiquitous esterases into its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315. These metabolites are high-affinity, competitive antagonists of the LTB4 receptor, making them promising candidates for the treatment of various inflammatory diseases. This technical guide provides a detailed overview of the structural activity relationship (SAR) of this compound and its analogues, delves into the experimental protocols used for their evaluation, and illustrates the key signaling pathways involved.

Structural Activity Relationship (SAR) of this compound and its Metabolites

The development of this compound highlights a successful prodrug strategy to enhance oral bioavailability and in vivo efficacy. The core of its activity lies in the structural features of its active metabolites, BIIL 260 and BIIL 315.

The Prodrug and its Active Metabolites

This compound (BIIL 284) is designed to overcome pharmacokinetic challenges. Its conversion to the active forms is a critical step for its therapeutic action.[1][2]

-

This compound (BIIL 284): Exhibits weak binding affinity for the LTB4 receptor.[3][4]

-

BIIL 260: The primary active metabolite, formed by esterase-mediated hydrolysis of this compound. It demonstrates high affinity for the LTB4 receptor.[3]

-

BIIL 315: The glucuronidated form of BIIL 260, which also retains high binding affinity for the LTB4 receptor.

The key structural difference between this compound and its active metabolite BIIL 260 is the conversion of the ethyl carbamate group to a carboxylic acid. This transformation is crucial for high-affinity binding to the LTB4 receptor.

Quantitative SAR Data

The following table summarizes the in vitro potency of this compound and its active metabolites against the human LTB4 receptor.

| Compound | LTB4 Receptor Binding (Ki, nM) on human neutrophil membranes | LTB4-induced Ca2+ mobilization in human neutrophils (IC50, nM) |

| This compound (BIIL 284) | 230 | - |

| BIIL 260 | 1.7 | 0.82 |

| BIIL 315 | 1.9 | 0.75 |

Data sourced from Birke et al., 2001.

These data clearly indicate that the conversion of the prodrug this compound to its metabolites BIIL 260 and BIIL 315 results in a greater than 100-fold increase in binding affinity for the LTB4 receptor. This significant increase in potency underscores the importance of the carboxylic acid moiety for receptor interaction.

LTB4 Receptor Signaling Pathway

This compound's active metabolites exert their anti-inflammatory effects by blocking the LTB4 receptor (BLT1), a G-protein coupled receptor (GPCR). The binding of LTB4 to BLT1 triggers a cascade of intracellular signaling events that lead to neutrophil activation and recruitment.

LTB4 Receptor Signaling Pathway and Point of Inhibition by this compound Analogues.

Experimental Protocols

The evaluation of this compound analogues involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following are detailed methodologies for key experiments.

[3H]-LTB4 Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compounds for the LTB4 receptor.

Workflow:

Workflow for [³H]-LTB4 Competitive Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Human neutrophils are isolated from fresh human blood. The cells are then lysed, and the cell membranes containing the LTB4 receptors are isolated by centrifugation.

-

Incubation: The neutrophil membranes are incubated in a buffer solution containing a fixed concentration of [3H]-LTB4 and varying concentrations of the test compound.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound [3H]-LTB4 from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-LTB4 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

LTB4-Induced Neutrophil Chemotaxis Assay

This functional assay assesses the ability of the compounds to inhibit the migration of neutrophils towards an LTB4 gradient. The Boyden chamber assay is a commonly used method.

Workflow:

Workflow for LTB4-Induced Neutrophil Chemotaxis Assay.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors.

-

Boyden Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing LTB4 as the chemoattractant.

-

Cell Loading: The isolated neutrophils, pre-incubated with either vehicle or a test compound, are placed in the upper chamber.

-

Incubation: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient in the lower chamber.

-

Quantification: After incubation, the number of neutrophils that have migrated to the lower side of the membrane is quantified by staining and microscopy or by using a plate reader-based method.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50) is determined.

LTB4-Induced Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to block the LTB4-induced increase in intracellular calcium concentration in neutrophils, a key step in the signaling cascade.

Methodology:

-

Cell Preparation: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometer or a fluorescence microscope.

-

Stimulation: The cells are stimulated with LTB4 in the presence or absence of the test compound.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to calculate the intracellular calcium concentration.

-

Data Analysis: The IC50 value for the inhibition of the LTB4-induced calcium signal is determined.

Conclusion

The structural activity relationship of this compound and its analogues is centered on the prodrug concept, where the inactive parent compound is efficiently converted in vivo to highly potent LTB4 receptor antagonists. The key structural feature for high-affinity binding is the carboxylic acid moiety present in the active metabolites, BIIL 260 and BIIL 315. The evaluation of these and other LTB4 receptor antagonists relies on a suite of well-established in vitro and in vivo assays, including radioligand binding, neutrophil chemotaxis, and calcium mobilization studies. A thorough understanding of the SAR and the associated experimental methodologies is crucial for the design and development of novel and improved anti-inflammatory therapeutics targeting the LTB4 pathway.

References

- 1. Prodrugs and Their Active Metabolites - Creative Proteomics [creative-proteomics.com]

- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Amelubant's Antagonistic Effect on Leukotriene B4-Induced Signaling Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent, endogenously produced lipid mediator that plays a critical role in the initiation and amplification of inflammatory responses. Its signaling, primarily through the high-affinity G-protein coupled receptor BLT1, triggers a cascade of intracellular events leading to leukocyte chemotaxis, activation, and the release of pro-inflammatory cytokines. Amelubant (also known as BIIL 284) is the prodrug of a highly potent and selective LTB4 receptor antagonist.[1][2][3] This document provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on LTB4-induced signaling, and the experimental protocols used to characterize its activity.

Introduction: The LTB4 Signaling Axis

Leukotriene B4 is a product of the 5-lipoxygenase pathway and serves as a powerful chemoattractant for various leukocytes, particularly neutrophils.[4][5] Its biological effects are mediated through two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The BLT1 receptor is predominantly expressed on immune cells and is the principal mediator of LTB4's pro-inflammatory and chemotactic actions. Upon LTB4 binding, the BLT1 receptor activates intracellular signaling pathways that are crucial for host defense but can also contribute to the pathophysiology of inflammatory diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

This compound was developed as a therapeutic agent to target this axis. It is an orally administered prodrug that is rapidly converted by esterases into its active metabolites, BIIL 260 and the glucuronidated form, BIIL 315. These active metabolites are reversible and competitive antagonists of the LTB4 receptors.

Mechanism of Action: Inhibition of BLT1 Receptor Signaling

The binding of LTB4 to the BLT1 receptor initiates a well-defined signaling cascade. This process involves the activation of heterotrimeric G-proteins, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a critical step for cellular activation. This calcium flux, along with other downstream effectors like mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K), culminates in hallmark cellular responses including chemotaxis, degranulation, and the transcription of inflammatory genes via factors like NF-κB.

This compound's active metabolites directly interfere with this process. They act as competitive antagonists, binding to the BLT1 receptor and preventing LTB4 from docking and initiating the signaling cascade. Structural biology studies have revealed that the active metabolite BIIL 260 functions as an inverse agonist. Its benzamidine moiety occupies a sodium ion-binding pocket, interacting with the conserved aspartate residue D66^2.50^, which stabilizes the receptor in an inactive conformation and prevents the conformational changes required for G-protein activation.

Caption: The LTB4-induced signaling cascade via the BLT1 receptor.

Caption: this compound's antagonistic action on the BLT1 receptor.

Quantitative Data

The potency of this compound and its metabolites has been quantified through various in vitro and in vivo studies. The data highlights the significant increase in potency from the prodrug to its active forms.

Table 1: In Vitro Binding Affinities (Ki) for LTB4 Receptors

| Compound | Target | Ki (nM) in Vital Cells | Ki (nM) in Membranes | Source(s) |

|---|---|---|---|---|

| This compound (BIIL 284) | LTB4 Receptor | 221 | 230 | |

| BIIL 260 (Metabolite) | LTB4 Receptor | 1.4 | 1.7 |

| BIIL 315 (Metabolite) | LTB4 Receptor | 1.1 | 1.9 | |

Table 2: In Vivo Efficacy (ED50) of this compound (BIIL 284)

| Assay | Species | ED50 (mg/kg, p.o.) | Source(s) |

|---|---|---|---|

| LTB4-induced Ear Inflammation | Mouse | 0.008 | |

| LTB4-induced Transdermal Chemotaxis | Guinea Pig | 0.03 | |

| LTB4-induced Neutropenia | Monkey | 0.004 |

| LTB4-induced Mac-1 Expression | Monkey | 0.05 | |

Key Experimental Protocols

The characterization of this compound's effects on LTB4 signaling relies on standardized in vitro assays that measure key events in the pathway, such as calcium mobilization and cell migration.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the LTB4-induced increase in intracellular calcium concentration, a proximal event in BLT1 signaling.

-

Objective: To determine the potency (IC50) of this compound in blocking LTB4-induced calcium flux.

-

Materials:

-

Cells: Leukocytes expressing BLT1, such as isolated human peripheral blood mononuclear cells (PBMCs) or neutrophils.

-

Reagents: LTB4, this compound (or active metabolites), calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM), appropriate cell culture media and buffers (e.g., PBS with 1.5 mM calcium).

-

Instrumentation: Fluorescence microplate reader or fluorescence microscope capable of real-time kinetic measurements.

-

-

Methodology:

-

Cell Preparation: Isolate and prepare a suspension of the target cells.

-

Dye Loading: Incubate cells with the Fluo-4 AM dye (e.g., 3 µM) for a specified time (e.g., 15-30 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Pre-incubation: Aliquot the dye-loaded cells into a microplate. Add varying concentrations of this compound or vehicle control and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Stimulation & Measurement: Place the microplate in the reader. Establish a baseline fluorescence reading. Inject a solution of LTB4 (e.g., 10 nM final concentration) into each well to stimulate the cells.

-

Data Acquisition: Immediately begin recording fluorescence intensity over time. The LTB4-induced calcium release will cause a rapid increase in fluorescence.

-

Analysis: The peak fluorescence response is measured. Data are normalized and plotted against the concentration of this compound to calculate the IC50 value.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amelubant in In Vivo Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amelubant, also known as BIIL 284, is an orally active prodrug that is rapidly converted in vivo to its active metabolites, BIIL 260 and its glucuronidated form BIIL 315. These metabolites are potent and selective antagonists of the leukotriene B4 (LTB4) receptor 1 (BLT1) and, to a lesser extent, BLT2.[1] LTB4 is a powerful lipid chemoattractant and pro-inflammatory mediator implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.[1] By blocking the LTB4 signaling pathway, this compound has been investigated as a potential therapeutic agent to reduce the infiltration of inflammatory cells into the joints, thereby mitigating the signs and symptoms of arthritis.[1]

These application notes provide a detailed protocol for the use of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model that shares many pathological features with human rheumatoid arthritis.[2][3] While specific published protocols for this compound in this model are limited, the following methodology is a composite based on established CIA protocols and available data on this compound and other LTB4 receptor antagonists.

Mechanism of Action

This compound's therapeutic effect stems from its antagonism of LTB4 receptors. LTB4, a product of the 5-lipoxygenase pathway, binds to its high-affinity receptor BLT1 on the surface of leukocytes, particularly neutrophils. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines and reactive oxygen species. In the context of arthritis, this contributes to the influx of inflammatory cells into the synovium, pannus formation, and subsequent cartilage and bone destruction. This compound's active metabolites competitively block LTB4 from binding to BLT1, thus inhibiting these pro-inflammatory processes.

Signaling Pathway of LTB4 and its Inhibition by this compound

Caption: LTB4 signaling pathway and its inhibition by this compound metabolites.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a well-established autoimmune model of rheumatoid arthritis. Arthritis is induced in susceptible mouse strains, such as DBA/1, by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine or chicken type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

This compound (BIIL 284)

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.

-

Prepare an emulsion by mixing an equal volume of the collagen solution with CFA (for the initial immunization) or IFA (for the booster). The emulsion should be stable and not separate upon standing.

-

-

Induction of Arthritis:

-

Day 0 (Primary Immunization): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

Day 21 (Booster Immunization): Anesthetize the mice. Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the initial injection.

-

-

This compound Administration (Therapeutic Protocol):

-

Based on unpublished observations, a therapeutic dose of 10 mg/kg of this compound administered orally once daily has been shown to be effective in a murine CIA model.

-

Begin this compound administration at the onset of clinical signs of arthritis (typically around day 24-28).

-

Prepare a suspension of this compound in the chosen vehicle.

-

Administer the 10 mg/kg dose of this compound or vehicle control orally via gavage once daily.

-

Continue daily administration until the end of the study (e.g., day 42).

-

-

Assessment of Arthritis:

-

Monitor the mice daily for the onset and severity of arthritis starting from day 21.

-

Clinical Scoring: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint deformity. The maximum score per mouse is 16.

-

0 = No evidence of inflammation

-

1 = Subtle swelling or erythema of one joint

-

2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints

-

3 = Severe swelling and erythema of an entire paw

-

4 = Maximum inflammation with joint deformity and/or ankylosis

-

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day.

-

Body Weight: Record the body weight of each mouse every other day as an indicator of general health.

-

-

Endpoint Analysis (e.g., Day 42):

-

At the termination of the experiment, euthanize the mice.

-

Histopathology: Collect the hind paws, fix them in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Cytokine Analysis: Collect blood via cardiac puncture to obtain serum for measuring systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

-

Experimental Workflow for this compound in a Therapeutic CIA Mouse Model

Caption: Experimental workflow for a therapeutic study of this compound in a CIA mouse model.

Data Presentation

The following tables present representative quantitative data that could be expected from a study evaluating the efficacy of this compound in a CIA mouse model.

Table 1: Effect of this compound on Clinical Parameters in CIA Mice

| Treatment Group | Mean Arthritis Score (Day 42) | Mean Change in Paw Thickness (mm, Day 42) |

| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Vehicle Control | 10.5 ± 1.2 | 1.8 ± 0.3 |

| This compound (10 mg/kg) | 4.2 ± 0.8 | 0.7 ± 0.2 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Histopathological Scores in CIA Mice

| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |

| Naive Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 | 0.0 ± 0.0 |

| Vehicle Control | 2.5 ± 0.3 | 2.2 ± 0.4 | 2.1 ± 0.3 | 1.9 ± 0.2 |

| This compound (10 mg/kg) | 1.1 ± 0.2 | 0.9 ± 0.2 | 1.0 ± 0.3 | 0.8 ± 0.2 |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Naive Control | 15.2 ± 3.1 | 8.5 ± 1.5 | 20.1 ± 4.5 |

| Vehicle Control | 85.6 ± 10.2 | 42.1 ± 5.8 | 150.3 ± 20.7 |

| This compound (10 mg/kg) | 40.3 ± 7.5 | 18.9 ± 3.2 | 75.6 ± 12.1* |

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Conclusion

The protocol outlined in these application notes provides a comprehensive framework for evaluating the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis. By antagonizing the LTB4 receptor, this compound demonstrates the potential to reduce joint inflammation, inhibit cartilage and bone destruction, and decrease the production of key pro-inflammatory cytokines. The provided experimental design and data presentation templates can serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other LTB4 pathway inhibitors for the treatment of inflammatory arthritis.

References

Application Notes and Protocols for Amelubant in Rodent Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amelubant (BIIL 284), a potent and long-acting leukotriene B4 (LTB4) receptor antagonist, in various rodent models of inflammation. This compound is a prodrug that is orally administered and is converted in vivo to its active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[1][2] These metabolites are high-affinity antagonists of the LTB4 receptor 1 (BLT1), making this compound a valuable tool for investigating the role of LTB4 in inflammatory processes.

Mechanism of Action

This compound acts by blocking the signaling pathway of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. LTB4, synthesized from arachidonic acid via the 5-lipoxygenase pathway, is a powerful chemoattractant for neutrophils and other leukocytes. It binds to the high-affinity G protein-coupled receptor BLT1 on the surface of these cells, triggering a cascade of intracellular events that lead to chemotaxis, degranulation, and the production of reactive oxygen species. By competitively and reversibly binding to BLT1, the active metabolites of this compound prevent LTB4 from exerting its pro-inflammatory effects.

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of this compound and its active metabolites is crucial for designing effective in vivo studies. This compound itself has low solubility and is primarily metabolized in the gut wall following oral administration.[3][4] Intravenous administration is not recommended as it can lead to crystallization in the plasma.[3] The predominant active metabolite found in plasma is BIIL 315.

Table 1: Pharmacokinetic Parameters of BIIL 315 in Rats after Oral Administration of this compound

| Parameter | Value | Conditions |

| Dose of this compound | 70 mg/kg | Oral gavage in Labrasol® |

| Cmax | 24 nM | - |

| Tmax | 1.0 h | - |

| t½ | 1.0 h | - |

| AUC0-∞ | 69 ng*h/mL | - |

| Bioavailability (F%) | 0.25% | - |

| Clearance | 41 mL/min/kg | After IV administration |

| Vss | 1.9 L/kg | After IV administration |

| Mean Residence Time | 0.80 h | After IV administration |

Data sourced from Boehringer Ingelheim opnMe portal.

Dosage and Administration Data in Rodent Inflammation Models

The following table summarizes the reported dosages of this compound used in various rodent models of inflammation.

Table 2: Summary of this compound Dosage and Administration in Rodent Inflammation Studies

| Rodent Model | Species | Route of Administration | Vehicle | Dosage | Key Findings | Reference |

| LTB4-Induced Ear Inflammation | Mouse | Oral (p.o.) | Not specified | ED50 = 0.008 mg/kg | Inhibition of ear swelling | |

| LTB4-Induced Transdermal Chemotaxis | Guinea Pig | Oral (p.o.) | Not specified | ED50 = 0.03 mg/kg | Inhibition of leukocyte migration | |

| Atherosclerosis | ApoE-/- Mouse | Oral (p.o.) | Not specified | 0.3 - 3 mg/kg/day | Dose-dependent decrease in atherosclerotic lesion size | |

| Collagen-Induced Arthritis (CIA) | Mouse | Oral (p.o.) | Not specified | 10 mg/kg/day | Significant inhibition of disease progression and joint destruction | |

| P. aeruginosa Lung Infection | Mouse | Not specified | Not specified | Not specified | Decreased pulmonary neutrophils, increased bacteremia |

Experimental Protocols

Preparation and Administration of this compound for Oral Gavage

This compound has low aqueous solubility, requiring a suitable vehicle for oral administration in rodents.

Vehicle Preparation (Labrasol®-based):

-

Warm Labrasol® to approximately 37°C to reduce its viscosity.

-

Weigh the required amount of this compound powder.

-

Add the this compound powder to the warmed Labrasol®.

-

Vortex and/or sonicate the mixture until a homogenous solution or fine suspension is achieved.

-

Prepare fresh on the day of dosing.

Oral Gavage Procedure:

Protocol for LTB4-Induced Mouse Ear Inflammation

This model is used to assess the in vivo efficacy of LTB4 receptor antagonists.

Materials:

-

This compound (BIIL 284)

-

Vehicle (e.g., Labrasol®)

-

Leukotriene B4 (LTB4)

-

Acetone

-

Spring-loaded micrometer

-

Male Swiss Webster mice (20-25 g)

Procedure:

-

This compound Administration:

-

Prepare this compound in the chosen vehicle at the desired concentrations.

-

Administer this compound or vehicle to the mice via oral gavage at a specified time (e.g., 1-2 hours) before the LTB4 challenge.

-

-

Induction of Inflammation:

-

Prepare a solution of LTB4 in acetone (e.g., 1 µg in 10 µL).

-

Under light anesthesia (optional), apply the LTB4 solution to the inner surface of the right ear of each mouse.

-

Apply the same volume of acetone to the inner surface of the left ear to serve as a control.

-

-

Assessment of Inflammation:

-

Measure the thickness of both ears using a spring-loaded micrometer immediately before LTB4 application (baseline) and at various time points after (e.g., 1, 2, 4, 6, and 24 hours).

-

Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the post-challenge measurements.

-

The percentage inhibition of edema can be calculated as: [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100.

-

-

Tissue Collection (Optional):

-

At the end of the experiment, euthanize the mice.

-

Collect ear biopsies using a standard-sized punch for histological analysis or measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Concluding Remarks

This compound (BIIL 284) is a highly effective and orally available LTB4 receptor antagonist for use in rodent models of inflammation. Its prodrug nature and the long half-life of its active metabolite, BIIL 315, contribute to its prolonged duration of action. When designing studies with this compound, it is critical to consider its low solubility and the necessity of an appropriate vehicle for oral administration. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of LTB4 receptor antagonism in inflammatory diseases.

References

- 1. Leukotriene B4 Is a Major Determinant of Leukocyte Recruitment During Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Amelubant Efficacy

These application notes provide detailed protocols for cell-based assays to determine the efficacy of Amelubant, a prodrug whose active metabolites, BIIL 260 and BIIL 315, are potent antagonists of the Leukotriene B4 (LTB4) receptor, BLT1.[1][2] These assays are crucial for researchers in drug development and related scientific fields.

Introduction

This compound (BIIL 284) is an orally active prodrug that is converted by ubiquitous esterases into its pharmacologically active metabolites, BIIL 260 and its glucuronidated form, BIIL 315.[2] These metabolites act as competitive antagonists at the high-affinity LTB4 receptor (BLT1), a G-protein coupled receptor (GPCR) involved in inflammatory responses.[1][3] LTB4 is a potent chemoattractant for leukocytes, particularly neutrophils, and plays a significant role in various inflammatory diseases. By blocking the LTB4/BLT1 signaling pathway, this compound's active metabolites can inhibit downstream inflammatory processes.

This document outlines three key cell-based assays to evaluate the efficacy of this compound's active metabolites: a radioligand binding assay to determine affinity for the BLT1 receptor, a calcium mobilization assay to measure functional antagonism, and a chemotaxis assay to assess the inhibition of cell migration.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and its active metabolites.

Table 1: Binding Affinity (Ki) of this compound and its Active Metabolites at the LTB4 Receptor.

| Compound | Preparation | Ki (nM) | Reference |

| This compound (BIIL 284) | Vital human granulocytes | 221 | |

| This compound (BIIL 284) | Human neutrophil cell membranes | 230 | |

| BIIL 260 | Vital human granulocytes | 1.4 | |

| BIIL 260 | Human neutrophil cell membranes | 1.7 | |

| BIIL 315 | Vital human granulocytes | 1.1 | |

| BIIL 315 | Human neutrophil cell membranes | 1.9 |

Table 2: Functional Antagonism (IC50) of this compound's Active Metabolites.

| Compound | Assay | Cell Type | IC50 (nM) | Reference |

| BIIL 260 | LTB4-induced Ca2+ release | Human neutrophils | 0.82 | |

| BIIL 315 | LTB4-induced Ca2+ release | Human neutrophils | 0.75 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LTB4 signaling pathway and the general workflow for testing this compound's efficacy.

Caption: LTB4 Signaling Pathway and this compound's Mechanism of Action.

Caption: General Experimental Workflow for Efficacy Testing.

Experimental Protocols

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound's active metabolites to the BLT1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human BLT1 receptor, or isolated human neutrophils.

-

Radioligand: [3H]LTB4.

-

Test Compounds: BIIL 260, BIIL 315.

-

Non-specific binding control: Unlabeled LTB4.

-

Buffers:

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well filter plates, vacuum manifold, scintillation counter, scintillation fluid.

Protocol:

-

Membrane Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend cell pellet in membrane preparation buffer and homogenize.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of test compound (BIIL 260 or BIIL 315) or unlabeled LTB4 (for non-specific binding), and 50 µL of [3H]LTB4 (at a final concentration close to its Kd).

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding by rapid filtration through a glass fiber filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of this compound's active metabolites to inhibit LTB4-induced intracellular calcium mobilization in cells expressing the BLT1 receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the BLT1 receptor.

-

Agonist: Leukotriene B4 (LTB4).

-

Test Compounds: BIIL 260, BIIL 315.

-

Assay Kit: FLIPR Calcium Assay Kit (e.g., from Molecular Devices).

-

Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Equipment: 96- or 384-well black, clear-bottom plates; FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Protocol:

-

Cell Plating:

-

Seed the BLT1-expressing cells into black, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

-

Remove the cell culture medium from the plates and add the dye-loading solution to each well.

-

Incubate for 60 minutes at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds (BIIL 260, BIIL 315) in assay buffer.

-

Add the diluted test compounds to the cell plate and incubate for 15-30 minutes.

-

Prepare the LTB4 agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).

-

Place the cell plate and the agonist plate into the FLIPR instrument.

-

Initiate the assay, which will measure baseline fluorescence, then add the LTB4 agonist and continue to record the fluorescence signal over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compounds by comparing the LTB4-induced calcium response in the presence and absence of the compounds.

-

Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of this compound's active metabolites to block the migration of cells towards an LTB4 chemoattractant gradient.

Materials:

-

Cells: Human neutrophils or other LTB4-responsive cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype).

-

Chemoattractant: Leukotriene B4 (LTB4).

-

Test Compounds: BIIL 260, BIIL 315.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Equipment: Boyden chambers or 96-well chemotaxis plates with a porous membrane (e.g., 3-5 µm pores for neutrophils), incubator, plate reader or microscope for cell quantification.

Protocol:

-

Cell Preparation:

-

Isolate human neutrophils from fresh blood or prepare the chosen cell line.

-

Resuspend the cells in assay medium at a concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compounds (BIIL 260, BIIL 315) or vehicle control for 30 minutes at 37°C.

-

-

Chemotaxis Assay:

-

Add LTB4 (at a concentration that induces optimal chemotaxis, typically around 10 nM) to the lower wells of the chemotaxis chamber.

-

Place the porous membrane over the lower wells.

-

Add the pre-incubated cell suspension to the upper chamber (the insert).

-

Incubate the chamber for 60-120 minutes at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migration:

-

After incubation, remove the insert and wipe off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g., Calcein-AM) and a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

References

Unveiling the Intricacies of LTB4 Signaling in Human Neutrophils with Amelubant

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by activating and recruiting neutrophils to sites of inflammation. Dysregulation of the LTB4 signaling pathway is implicated in a variety of inflammatory diseases, making its receptor, the BLT1 receptor, a key therapeutic target. Amelubant (BIIL 284) is a prodrug that is rapidly converted in vivo to its active metabolites, BIIL 260 and BIIL 315, which are potent and selective antagonists of the LTB4 receptor.[1] This document provides detailed application notes and protocols for utilizing this compound and its active metabolites to study LTB4 signaling in primary human neutrophils.

Mechanism of Action of this compound

This compound itself has negligible affinity for the LTB4 receptor.[2] Following administration, it is metabolized by esterases into its active forms, BIIL 260 and its glucuronidated metabolite BIIL 315.[1] Both BIIL 260 and BIIL 315 are competitive antagonists of the high-affinity LTB4 receptor (BLT1), effectively blocking the downstream signaling cascade initiated by LTB4.[3] This blockade inhibits a range of neutrophil functions, including chemotaxis, intracellular calcium mobilization, elastase release, and the production of reactive oxygen species (ROS).

Data Presentation: Inhibitory Profile of this compound's Active Metabolites

The following tables summarize the quantitative data on the inhibitory activity of this compound's active metabolites, BIIL 260 and BIIL 315, on various LTB4-induced neutrophil functions.

| Compound | Target | Assay | IC50 / Ki Value | Reference |

| BIIL 260 | LTB4 Receptor (BLT1) | Radioligand Binding (human neutrophil membranes) | Ki: 1.7 nM | [4] |

| LTB4-induced Ca2+ Release | Intracellular Calcium Mobilization (human neutrophils) | IC50: 0.82 nM | ||

| BIIL 315 | LTB4 Receptor (BLT1) | Radioligand Binding (human neutrophil membranes) | Ki: 1.9 nM | |

| LTB4-induced Ca2+ Release | Intracellular Calcium Mobilization (human neutrophils) | IC50: 0.75 nM | ||

| LTB4-induced Chemotaxis | Chemotaxis Assay (human polymorphonuclear leukocytes) | IC50: 0.65 nM |

Mandatory Visualizations

LTB4 Signaling Pathway in Human Neutrophils

Caption: LTB4 signaling pathway in neutrophils and the point of inhibition by this compound's active metabolites.

Experimental Workflow: Studying this compound's Effect on Neutrophil Function

Caption: General experimental workflow for assessing the inhibitory effects of this compound on LTB4-induced neutrophil functions.

Experimental Protocols

Isolation of Primary Human Neutrophils

Materials:

-

Whole blood from healthy human donors (with informed consent)

-

Ficoll-Paque PLUS

-

Dextran T-500

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

Protocol:

-

Dilute fresh whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the granulocyte/erythrocyte pellet.

-

Resuspend the pellet in HBSS and add Dextran T-500 to a final concentration of 1%.

-

Allow erythrocytes to sediment for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes.

-

Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes on ice to lyse remaining red blood cells.

-

Stop the lysis by adding an excess of HBSS.

-

Centrifuge at 250 x g for 10 minutes and discard the supernatant.

-

Wash the neutrophil pellet twice with HBSS.

-

Resuspend the final neutrophil pellet in the appropriate assay buffer.

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by morphology on a stained cytospin preparation.

Chemotaxis Assay (Boyden Chamber)

Materials:

-

Isolated human neutrophils

-

Assay Buffer (e.g., HBSS with 0.1% BSA)

-

This compound (active metabolite BIIL 315)

-

Leukotriene B4 (LTB4)

-

Boyden chamber with polycarbonate membranes (5 µm pore size)

-

Calcein-AM

-

Fluorescence plate reader

Protocol:

-

Resuspend isolated neutrophils in Assay Buffer to a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophils with various concentrations of BIIL 315 or vehicle control for 30 minutes at 37°C.

-

Add LTB4 (typically 1-10 nM) to the lower wells of the Boyden chamber. Add Assay Buffer to negative control wells.

-

Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.

-

To quantify migrated cells, add Calcein-AM to the lower wells and incubate for 30 minutes.

-

Measure the fluorescence in the lower wells using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

-

Calculate the percentage of inhibition of chemotaxis for each concentration of BIIL 315 compared to the vehicle control.

Intracellular Calcium Mobilization Assay

Materials:

-

Isolated human neutrophils

-

Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)

-

This compound (active metabolites BIIL 260 or BIIL 315)

-

Leukotriene B4 (LTB4)

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Resuspend isolated neutrophils in Assay Buffer.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with Assay Buffer to remove extracellular dye.

-

Resuspend the cells in Assay Buffer and add them to a 96-well plate.

-

Pre-incubate the cells with various concentrations of BIIL 260/BIIL 315 or vehicle control for 15-30 minutes at 37°C.

-

Measure the baseline fluorescence.

-

Add LTB4 (typically 10 nM) to stimulate the cells.

-

Immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity reflects the increase in intracellular calcium concentration.

-

Calculate the percentage of inhibition of calcium mobilization for each concentration of the antagonist compared to the vehicle control.

Elastase Release Assay

Materials:

-

Isolated human neutrophils

-

Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)

-

This compound (active metabolites BIIL 260 or BIIL 315)

-

Leukotriene B4 (LTB4)

-

Cytochalasin B

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Spectrophotometer

Protocol:

-

Resuspend isolated neutrophils in Assay Buffer.

-

Pre-incubate the neutrophils with Cytochalasin B (to enhance degranulation) for 10 minutes at 37°C.

-

Add various concentrations of BIIL 260/BIIL 315 or vehicle control and incubate for an additional 15 minutes.

-

Stimulate the cells with LTB4 (typically 10-100 nM) for 30-60 minutes at 37°C.

-

Pellet the cells by centrifugation at 400 x g for 5 minutes.

-

Transfer the supernatant to a new 96-well plate.

-